2-Isobutyl-4-methylthiazole
Overview
Description
2-Isobutyl-4-methylthiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Although the provided papers do not directly discuss 2-Isobutyl-4-methylthiazole, they do provide insights into the chemistry of related thiazole compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of 2-Isobutyl-4-methylthiazole.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the construction of the thiazole ring through a cyclization reaction. For example, the synthesis of 2-amino-5-imino-4,5-dihydrothiazoles is reported through a [1+4] cycloaddition of isocyanides with 2-amino-3-aza-1-thiabutadienes, followed by base-induced rearrangement . Similarly, 2-Isobutyl-4-methylthiazole could be synthesized through related cyclization strategies, starting from suitable precursors that incorporate the isobutyl and methyl groups at the appropriate positions on the thiazole ring.
Molecular Structure Analysis
The molecular structure of thiazoles is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The electronic properties of the ring are influenced by the heteroatoms and the substituents attached to it. For instance, the presence of electron-donating methyl groups can affect the electron density distribution within the ring, as seen in the study of 2-aminothiazoles . The molecular structure of 2-Isobutyl-4-methylthiazole would similarly be influenced by its substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Thiazoles can participate in various chemical reactions, often acting as nucleophiles due to the electron-rich nature of the ring. The reactivity of thiazoles can be assessed through their interactions with electrophiles, as demonstrated by the reactions of 2-aminothiazoles with superelectrophilic 4,6-dinitrobenzofuroxan . The study of these reactions provides insights into the nucleophilicities of the thiazole ring's carbon and nitrogen atoms. 2-Isobutyl-4-methylthiazole would likely exhibit similar reactivity patterns, engaging in nucleophilic substitution reactions or addition reactions with electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazoles are influenced by their molecular structure and substituents. For example, the introduction of alkyl or aryl groups can affect the compound's solubility, boiling point, and melting point. The electronic properties of the thiazole ring, such as its aromaticity and the inductive effects of substituents, can also influence its chemical behavior, including its acidity, basicity, and reactivity in various chemical environments. While the specific properties of 2-Isobutyl-4-methylthiazole are not discussed in the provided papers, the properties of related thiazole derivatives can provide a basis for predicting its behavior .
Scientific Research Applications
1. Corrosion Inhibition
A study by Lagrenée et al. (2002) investigated a derivative of 4-methylthiazole, specifically 4-MTHT, for its efficiency in inhibiting corrosion of mild steel in acidic media. The study found that 4-MTHT was a very effective inhibitor, especially in hydrochloric acid, with inhibition efficiencies up to 99% (Lagrenée et al., 2002).
2. Antibacterial Activities
Fan et al. (2020) explored phenylthiazole derivatives, including compounds related to 2-Isobutyl-4-methylthiazole, for their antibacterial activities. They found that certain derivatives displayed significant antibacterial properties, particularly against E. coli and S. aureus, suggesting potential applications in combating bacterial infections (Fan et al., 2020).
3. Solubility and Thermodynamic Modeling
Chen et al. (2017) investigated the solubility and thermodynamic properties of 2-amino-5-methylthiazole, a compound structurally related to 2-Isobutyl-4-methylthiazole. This research is essential for understanding the physical and chemical behavior of such compounds in various solvents, which is crucial for their application in different scientific fields (Chen et al., 2017).
4. Antimicrobial Investigation
Omar et al. (2020) synthesized 2-Amino-4-Methylthiazole analogs and investigated their antimicrobial activity. They found that these compounds displayed excellent antimicrobial properties, indicating their potential use in treating bacterial and fungal infections (Omar et al., 2020).
5. Synthesis and Larvicidal Activity
A study by N. P et al. (2021) on novel hydrazones of 4-methyl-1,3-thiazole derivatives showed promising larvicidal agents against Anopheles arabiensis. This suggests the potential use of 2-Isobutyl-4-methylthiazole derivatives in vector control (N. P et al., 2021).
Safety And Hazards
The compound is labeled with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 and H227, indicating that it is harmful if swallowed and is a combustible liquid . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCYVMFLWLDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210226 | |
Record name | 2-Isobutyl-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-4-methylthiazole | |
CAS RN |
61323-24-8 | |
Record name | 4-Methyl-2-(2-methylpropyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61323-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isobutyl-4-methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061323248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isobutyl-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isobutyl-4-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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